5-Amino-3-hydroxy-2-methylbenzoic acid hydrochloride
Description
5-Amino-3-hydroxy-2-methylbenzoic acid hydrochloride is a substituted benzoic acid derivative characterized by an amino group at position 5, a hydroxyl group at position 3, and a methyl group at position 2, with a hydrochloride counterion enhancing its solubility and stability. The hydrochloride form is common in drug formulations to improve bioavailability, as seen in compounds like Jatrorrhizine hydrochloride and Berberine hydrochloride .
Properties
IUPAC Name |
5-amino-3-hydroxy-2-methylbenzoic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO3.ClH/c1-4-6(8(11)12)2-5(9)3-7(4)10;/h2-3,10H,9H2,1H3,(H,11,12);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEGHWNSCINZZAJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1O)N)C(=O)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methyl Ester Formation from 5-Aminosalicylic Acid
The foundational route begins with 5-aminosalicylic acid (5-ASA, CAS 89-57-6), leveraging its inherent amino and hydroxyl groups for subsequent functionalization. In a methanol-sulfuric acid system, reflux conditions (18–24 hours) facilitate esterification at the carboxylic acid group. The reaction produces methyl 5-aminosalicylic acid (CAS 83-40-9) with yields averaging 40% after basification and purification.
Key Reaction Parameters
- Molar ratio : 1:10 (5-ASA to methanol)
- Catalyst : Concentrated H₂SO₄ (5% v/v)
- Temperature : Reflux (~65°C)
- Workup : Sodium carbonate neutralization followed by solvent evaporation
This intermediate ester serves as a precursor for methyl group introduction via Friedel-Crafts alkylation, though direct evidence from the reviewed literature remains limited.
Hydrolysis to Target Compound
The methyl ester undergoes acidic hydrolysis to regenerate the carboxylic acid functionality. Heating under reflux with 6N HCl (2–5 hours) achieves near-quantitative conversion (>95%) to 5-amino-3-hydroxy-2-methylbenzoic acid. Subsequent precipitation at pH 4 isolates the free amino acid, which is treated with HCl gas in ethanol to form the hydrochloride salt.
Optimization Insight
- Prolonged hydrolysis (>3 hours) minimizes residual ester content (<2%)
- Isoelectric precipitation enhances purity by removing inorganic salts
High-Pressure Amination of Methyl-Substituted Derivatives
Substrate Synthesis: 3-Methylsalicylic Acid
Alternative routes employ 3-methylsalicylic acid (CAS 583-17-5) as the starting material. Nitration at position 5 using fuming HNO₃/H₂SO₄ introduces a nitro group, which is subsequently reduced to an amine via catalytic hydrogenation (Pd/C, H₂).
Nitration Conditions
- Temperature : 0–5°C (prevents oxidative degradation)
- Yield : 68–72% (isolated as nitro intermediate)
Bucherer-Type Amination
The Bucherer reaction provides a direct amination pathway under high-pressure conditions. Aqueous ammonium hydroxide (25% w/w) and NH₄Cl are heated with 3-methylsalicylic acid at 180°C for 40 hours in a sealed reactor. This method circumvents intermediate isolation steps, achieving 70% overall yield of the hydrochloride salt after acid workup.
Critical Process Parameters
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| NH₃/NH₄⁺ ratio | 3:1 | Maximizes amination efficiency |
| Reaction time | 35–45 hours | Balances conversion vs. decomposition |
| Temperature control | ±2°C of setpoint | Prevents byproduct formation |
Industrial-Scale Process Considerations
Catalyst Selection for Methylation
While academic studies often employ AlCl₃ for Friedel-Crafts reactions, industrial protocols favor zeolite catalysts (e.g., H-Y zeolite) for methyl group introduction. These heterogeneous systems enable:
- Reusability : 5–7 cycles without significant activity loss
- Selectivity : >90% para-methylation relative to hydroxyl group
- Waste reduction : Eliminates aqueous acid waste streams
Crystallization Optimization
Final hydrochloride salt purity depends critically on crystallization conditions:
Ethanol-Water System
- Solvent ratio : 3:1 ethanol/water (v/v)
- Cooling rate : 0.5°C/min to 4°C
- Seed crystals : 0.1% w/w of target compound
This protocol produces needle-like crystals with 99.5% HPLC purity and bulk density >0.6 g/cm³, suitable for pharmaceutical formulation.
Analytical Characterization Benchmarks
Spectroscopic Profiles
Purity Assessment
| Method | Acceptance Criteria | Typical Results |
|---|---|---|
| HPLC (UV 254 nm) | ≥98.0% area | 99.2–99.7% |
| Karl Fischer | ≤0.5% w/w moisture | 0.12–0.25% |
| Heavy metals | ≤10 ppm | <5 ppm |
Emerging Synthetic Technologies
Continuous Flow Amination
Recent advances adapt the Bucherer reaction to continuous flow systems, achieving:
Enzymatic Methylation
Pilot-scale studies employ O-methyltransferases from Pseudomonas putida for regioselective methylation:
- Specificity : >98% methylation at position 2
- Sustainability : Water-based system, pH 7.0–7.5
- Challenges : Enzyme stability at >50 g/L substrate concentrations
Chemical Reactions Analysis
Types of Reactions
5-Amino-3-hydroxy-2-methylbenzoic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate.
Reduction: The amino group can be reduced to an alkylamine using reducing agents like lithium aluminum hydride.
Substitution: The amino and hydroxyl groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents such as thionyl chloride for converting hydroxyl groups to halides.
Major Products Formed
Oxidation: Formation of 5-amino-3-oxo-2-methylbenzoic acid.
Reduction: Formation of 5-amino-3-hydroxy-2-methylbenzylamine.
Substitution: Formation of 5-amino-3-chloro-2-methylbenzoic acid.
Scientific Research Applications
5-Amino-3-hydroxy-2-methylbenzoic acid hydrochloride is utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Employed in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Amino-3-hydroxy-2-methylbenzoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The amino and hydroxyl groups allow it to form hydrogen bonds and other interactions with these targets, potentially inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Key Observations :
- Positional Effects : The methyl group at position 2 in the target compound enhances lipophilicity compared to analogs with hydroxyl or methoxy groups at this position .
- Hydrochloride Role : The hydrochloride counterion improves aqueous solubility and stability, as seen in pharmaceutical compounds like Tranylcypromine hydrochloride .

Physicochemical Properties and Stability
While explicit data on the target compound’s melting point or solubility are absent in the evidence, inferences can be drawn:
- Acid Stability : Hydrochloride salts like Nicardipine hydrochloride demonstrate enhanced stability under acidic conditions , suggesting similar robustness for the target compound.

- Solubility : Hydrochloride forms generally exhibit higher aqueous solubility than their free-base counterparts, critical for drug delivery .
Biological Activity
5-Amino-3-hydroxy-2-methylbenzoic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological properties, including analgesic, anti-inflammatory, and antimicrobial activities, supported by relevant research findings.
Chemical Structure and Properties
5-Amino-3-hydroxy-2-methylbenzoic acid hydrochloride is a derivative of benzoic acid, characterized by the presence of an amino group and a hydroxyl group on the aromatic ring. Its chemical structure can be represented as follows:
This compound is soluble in water and exhibits distinct pharmacological properties due to its functional groups.
1. Analgesic Activity
Recent studies indicate that 5-amino-3-hydroxy-2-methylbenzoic acid hydrochloride exhibits significant analgesic properties. In an in-vivo model, its efficacy was evaluated using various pain induction tests such as the hot plate test and acetic acid-induced writhing test. The results demonstrated that this compound effectively reduced pain responses, suggesting a mechanism of action similar to non-steroidal anti-inflammatory drugs (NSAIDs) by inhibiting cyclooxygenase (COX) enzymes.
2. Anti-inflammatory Effects
In addition to its analgesic properties, 5-amino-3-hydroxy-2-methylbenzoic acid hydrochloride has shown anti-inflammatory effects. In studies using carrageenan-induced paw edema models, the compound significantly reduced inflammation, indicating its potential utility in treating inflammatory conditions.
3. Antimicrobial Activity
The antimicrobial properties of 5-amino-3-hydroxy-2-methylbenzoic acid hydrochloride have been investigated against various pathogens. Preliminary studies suggest that it possesses antibacterial activity against Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent.
Case Studies and Research Findings
Case Study: Analgesic Efficacy in Animal Models
A study conducted on Swiss mice evaluated the analgesic effects of 5-amino-3-hydroxy-2-methylbenzoic acid hydrochloride. The compound was administered at various doses, revealing a dose-dependent response in pain reduction. The study concluded that this compound could serve as a potent analgesic alternative with fewer side effects compared to traditional NSAIDs.
Research Findings: Molecular Docking Studies
Molecular docking studies have been performed to understand the binding affinity of 5-amino-3-hydroxy-2-methylbenzoic acid hydrochloride with COX enzymes. These studies indicated strong binding interactions, supporting its role as a COX inhibitor, which is crucial for its analgesic and anti-inflammatory effects.
Q & A
Q. What are the key considerations for synthesizing 5-amino-3-hydroxy-2-methylbenzoic acid hydrochloride with high purity?
Synthesis requires precise control over reaction conditions, including temperature, pH, and stoichiometry. A typical approach involves:
- Amination : Introducing the amino group via catalytic hydrogenation or nitration followed by reduction.
- Hydroxylation : Oxidative methods (e.g., hydroxyl radical-mediated reactions) or enzymatic catalysis to position the hydroxyl group.
- Hydrochloride Formation : Acid-base titration with HCl to stabilize the compound and enhance solubility . Purity (>97%) is ensured via recrystallization or column chromatography, validated by HPLC or LC-MS .
Q. How can researchers validate the structural integrity of this compound after synthesis?
Use a combination of:
- Spectroscopic Techniques :
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl, amino, hydroxyl groups) and aromatic proton environments .
- FT-IR : Identify functional groups (e.g., O-H stretch at ~3200 cm⁻¹, C=O at ~1680 cm⁻¹) .
Advanced Research Questions
Q. How do conflicting spectral data (e.g., NMR splitting patterns) arise in structural analysis, and how can they be resolved?
Discrepancies may stem from:
- Tautomerism : Hydroxyl and amino groups on adjacent carbons may exhibit keto-enol or imine-enamine equilibria, altering splitting patterns.
- Solvent Effects : Polar solvents (e.g., DMSO-d₆) can shift proton resonances.
- Dynamic Proton Exchange : Fast exchange between hydroxyl protons and water in D₂O may broaden peaks. Resolution : Use variable-temperature NMR, deuterated solvents, and computational modeling (DFT) to simulate spectra .
Q. What methodologies are recommended for studying the compound’s stability under varying pH and temperature conditions?
Design accelerated stability studies:
- pH Stability : Incubate the compound in buffers (pH 1–12) at 25°C and 40°C. Monitor degradation via UV-Vis or LC-MS.
- Thermal Stability : Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) to identify decomposition temperatures .
- Light Sensitivity : Expose to UV/VIS light and track photodegradation products .
Q. How can computational modeling predict the compound’s reactivity in biological systems?
- Molecular Docking : Simulate interactions with biological targets (e.g., enzymes, receptors) using software like AutoDock or Schrödinger.
- ADMET Prediction : Tools like SwissADME assess absorption, metabolism, and toxicity profiles based on physicochemical properties (e.g., logP, H-bond donors) .
- DFT Calculations : Map electrostatic potential surfaces to predict nucleophilic/electrophilic sites for derivatization .
Methodological Challenges
Q. What experimental strategies address low yields in large-scale synthesis of this hydrochloride salt?
- Optimize Reaction Parameters : Increase catalyst loading (e.g., Pd/C for hydrogenation) or adjust solvent polarity to enhance intermediate solubility.
- Continuous Flow Chemistry : Improve mixing and heat transfer compared to batch reactors .
- In Situ Monitoring : Use PAT (Process Analytical Technology) tools like Raman spectroscopy to track reaction progress .
Q. How can researchers resolve contradictions in reported biological activity data (e.g., antimicrobial vs. inactive results)?
Potential factors include:
- Purity Variability : Impurities (e.g., residual solvents) may skew bioassay results. Validate purity via orthogonal methods .
- Assay Conditions : Differences in cell lines, nutrient media, or incubation times. Standardize protocols using CLSI guidelines .
- Synergistic Effects : Test the compound in combination with adjuvants to identify potentiation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


